molecular formula C18H22N2O3S B300034 4-[4-(benzylsulfonyl)-1-piperazinyl]phenyl methyl ether

4-[4-(benzylsulfonyl)-1-piperazinyl]phenyl methyl ether

Cat. No.: B300034
M. Wt: 346.4 g/mol
InChI Key: XEYPZTXTFIEEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(benzylsulfonyl)-1-piperazinyl]phenyl methyl ether is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by the presence of a benzylsulfonyl group and a methoxyphenyl group attached to the piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(benzylsulfonyl)-1-piperazinyl]phenyl methyl ether typically involves the reaction of 4-(4-methoxyphenyl)piperazine with benzylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(benzylsulfonyl)-1-piperazinyl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(benzylsulfonyl)-1-piperazinyl]phenyl methyl ether has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(benzylsulfonyl)-1-piperazinyl]phenyl methyl ether involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    1-(Benzylsulfonyl)piperazine: Lacks the methoxyphenyl group, which may result in different biological activities.

    4-(4-Methoxyphenyl)piperazine: Lacks the benzylsulfonyl group, affecting its chemical reactivity and biological properties.

    1-(Phenylsulfonyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with a phenylsulfonyl group instead of a benzylsulfonyl group.

Uniqueness: 4-[4-(benzylsulfonyl)-1-piperazinyl]phenyl methyl ether is unique due to the combination of the benzylsulfonyl and methoxyphenyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

1-benzylsulfonyl-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C18H22N2O3S/c1-23-18-9-7-17(8-10-18)19-11-13-20(14-12-19)24(21,22)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3

InChI Key

XEYPZTXTFIEEAG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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